molecular formula C7H12N2O2 B12883823 4-Sec-butyl-3-imino-5-isoxazolidinone CAS No. 6941-34-0

4-Sec-butyl-3-imino-5-isoxazolidinone

Cat. No.: B12883823
CAS No.: 6941-34-0
M. Wt: 156.18 g/mol
InChI Key: RFBMKIGGRMWUST-UHFFFAOYSA-N
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Description

4-Sec-butyl-3-imino-5-isoxazolidinone is a heterocyclic compound that contains an isoxazolidinone ringThe molecular formula of this compound is C7H12N2O2, and it consists of 12 hydrogen atoms, 7 carbon atoms, 2 nitrogen atoms, and 2 oxygen atoms .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-Sec-butyl-3-imino-5-isoxazolidinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Substitution reactions can occur at different positions on the isoxazolidinone ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butyl nitrite or isoamyl nitrite, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired product and may include conventional heating or the use of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of 1,3-bis(het)arylmonothio-1,3-diketones with sodium azide provides 3,5-bis(het)arylisoxazoles in high yields .

Scientific Research Applications

4-Sec-butyl-3-imino-5-isoxazolidinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Sec-butyl-3-imino-5-isoxazolidinone involves its interaction with specific molecular targets. For example, oxazolidinones, a related class of compounds, inhibit bacterial protein biosynthesis by interfering with the binding of initiator fMet-tRNAi Met to the ribosomal peptidyltransferase P-site . This mechanism may be similar for this compound, although further research is needed to confirm its specific targets and pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Sec-butyl-3-imino-5-isoxazolidinone include other isoxazolidinones and isoxazoles. These compounds share structural similarities and may exhibit comparable chemical properties .

Uniqueness

This compound is unique due to its specific substituents and the resulting chemical properties.

Properties

CAS No.

6941-34-0

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

3-amino-4-butan-2-yl-4H-1,2-oxazol-5-one

InChI

InChI=1S/C7H12N2O2/c1-3-4(2)5-6(8)9-11-7(5)10/h4-5H,3H2,1-2H3,(H2,8,9)

InChI Key

RFBMKIGGRMWUST-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1C(=NOC1=O)N

Origin of Product

United States

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